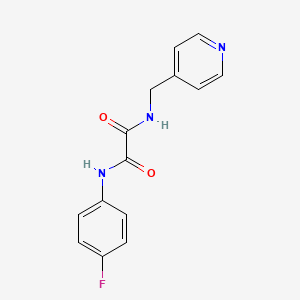

![molecular formula C16H18N8 B2953027 6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2200040-15-7](/img/structure/B2953027.png)

6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine” is a heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis

The structure of the compound is likely to be complex due to the presence of multiple rings and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of multiple functional groups. For example, in the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Applications De Recherche Scientifique

Synthesis and Antitumor Activities : Research has indicated that certain enaminones, which include [1,2,4]triazolo[4,3-b]pyridazine derivatives, can be synthesized and have shown promising antitumor and antimicrobial activities. These compounds were synthesized as key intermediates and exhibited inhibition effects comparable to standard drugs against specific cancer cell lines (Riyadh, 2011).

Development of Heterocyclic Systems : Another study involved the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems like [1,2,4]triazolo[1,5-a]pyrimidin-5-one. This process led to the creation of novel compounds with potential applications in various fields (Toplak et al., 1999).

Stability and Rearrangement Studies : Investigations into the stability and rearrangements of [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives revealed insights into the chemical behavior of these compounds. This research is crucial for understanding the potential uses of these compounds in various scientific applications (Salgado et al., 2011).

Nitration and Heterocyclization : A study explored the nitration of azolo[1,5-a]pyrimidin-7-amines and their subsequent reduction and heterocyclization. This research provides valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Gazizov et al., 2020).

DMAP Catalyzed Synthesis : The DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines was investigated, providing insights into the synthesis methods and potential applications of these compounds (Khashi et al., 2015).

Antitumor Cytotoxic Activity : New [1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and their antitumor cytotoxic activity was evaluated. These derivatives showed potent activity in vitro against different human cancer cell lines (Ahmed et al., 2014).

Mécanisme D'action

Target of Action

Triazole compounds, which this molecule is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Without specific studies on this compound, it’s hard to determine the exact biochemical pathways it affects. Triazole derivatives have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the class of 1,2,4-triazolo-thiadiazines .

Result of Action

Triazole compounds are known to show versatile biological activities .

Orientations Futures

Propriétés

IUPAC Name |

6-cyclopropyl-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8/c1-22(16-6-13(11-2-3-11)17-9-18-16)12-7-23(8-12)15-5-4-14-20-19-10-24(14)21-15/h4-6,9-12H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGXFWBKTRMKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC(=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)

![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)

![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)

![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)

![5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2952954.png)

![2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2952957.png)

![Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2952961.png)

![3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2952963.png)